(3-Chlorophenyl)acetic acid propyl ester
Description
(3-Chlorophenyl)acetic acid propyl ester is an organic compound with the molecular formula C₁₁H₁₃ClO₂, derived from the esterification of (3-chlorophenyl)acetic acid with propanol. It features a 3-chlorophenyl group attached to an acetic acid backbone, esterified with a propyl chain. This structure confers distinct physicochemical properties, including moderate polarity due to the chlorine atom and ester group.
Properties
Molecular Formula |
C11H13ClO2 |
|---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
propyl 2-(3-chlorophenyl)acetate |
InChI |
InChI=1S/C11H13ClO2/c1-2-6-14-11(13)8-9-4-3-5-10(12)7-9/h3-5,7H,2,6,8H2,1H3 |
InChI Key |
LVHFIZGOSIRRMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)CC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Phenylacetic Acid Propyl Ester (C₁₁H₁₄O₂) :
- Key Difference : Lacks the 3-chloro substituent on the phenyl ring.
- Impact : The absence of chlorine reduces molecular weight (178.23 vs. ~212.68 g/mol) and polarity, increasing volatility. Phenylacetic acid esters are often associated with fruity aromas in natural products (e.g., apple volatiles) , whereas the chloro-substituted analogue is less likely to be odor-active due to increased lipophilicity .
- 4-Chlorophenylacetic Acid Ethyl Ester: Key Difference: Chlorine at the para position instead of meta. Impact: Substituent position affects electronic distribution and steric hindrance.
Halogenated Esters with Additional Functional Groups
- BRL 35135A (C₂₀H₂₅BrClNO₄): Key Difference: Contains a phenoxy group, hydroxyethyl amino chain, and methyl ester instead of propyl ester. Impact: The complex structure of BRL 35135A enables selective binding to β₃-adrenoceptors, as demonstrated in rodent studies . The propyl ester variant lacks these pharmacophoric groups, likely reducing receptor affinity but retaining esterase-mediated metabolic pathways .
3-Chloro-2-Hydroxypropyl Acetate (C₅H₉ClO₃) :
Simple Propyl Esters
- Propyl Acetate (C₅H₁₀O₂): Key Difference: No aromatic or chlorine substituents. Impact: Propyl acetate is a volatile liquid with a fruity odor, widely used in food flavoring and solvents . In contrast, (3-chlorophenyl)acetic acid propyl ester’s aromatic chloro group reduces volatility and shifts applications toward pharmaceuticals or agrochemicals.
Physicochemical and Functional Comparisons
Table 1: Key Properties of Selected Esters
Key Observations:
- Lipophilicity: The 3-chlorophenyl group increases logP compared to non-halogenated esters, enhancing membrane permeability but reducing aqueous solubility.
- Metabolism : Propyl esters are generally susceptible to hydrolysis by esterases, but chloro-substitution may slow degradation, extending half-life .
- Synthesis: Likely synthesized via acid-catalyzed esterification of (3-chlorophenyl)acetic acid with propanol, analogous to methods for benzoic acid isopropyl esters .
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